![molecular formula C10H12FNO B2968037 (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol CAS No. 1515206-88-8](/img/structure/B2968037.png)
(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol
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Description
“(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol” is a chemical compound with the molecular formula C10H12FNO. It has a molecular weight of 181.21 . The compound is related to 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride, which has a molecular weight of 239.12 .
Molecular Structure Analysis
The InChI code for the related compound 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride is 1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H . This provides some insight into the molecular structure of the compound.Scientific Research Applications
Fluorescent Labeling and Detection
- Fluorogenic Labeling for Amino Acids : A study used 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent in pre-column derivatization for the quality control of amino acids in pharmaceuticals, demonstrating the potential of quinoline derivatives for fluorescent labeling in biomedical analysis (Gatti et al., 2004).
Analytical Chemistry Applications
- Fluorophore for Biomedical Analysis : 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, was identified as a novel fluorophore with strong fluorescence in a wide pH range, suitable for biomedical analysis (Hirano et al., 2004).
Luminescence and Energy Transfer
- Terbium Luminescence : Research on polymer ligands containing quinolinone fluorophores has explored their use in enhancing terbium luminescence, indicating applications in materials science and luminescent probes (Výprachtický et al., 2006).
Excited-State Proton Transfer
- Proton Transfer Dynamics : The excited-state proton transfer (ESPT) reaction of 7-hydroxyquinoline mediated by methanol molecules in room temperature ionic liquids showcases the complex dynamics of proton transfer that could be relevant in understanding solvent interactions and reaction mechanisms (Bhattacharya & Samanta, 2008).
Methanol Utilization
- Methanol as a C1 Source : An electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, using methanol as the C1 source, demonstrates the versatility of methanol in organic synthesis and its potential in generating functionalized heterocycles (Liu et al., 2021).
properties
IUPAC Name |
(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-2,5,7,12-13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRLAXOTOHSNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1CO)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol |
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